

The Discovery and Synthesis of Secutrelvir (S-892216): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Secutrelvir

Cat. No.: B15605434

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secutrelvir (S-892216) is a second-generation, orally bioavailable, reversible covalent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), an enzyme essential for viral replication. Developed by Shionogi & Co., Ltd., **Secutrelvir** has demonstrated potent antiviral activity against a range of SARS-CoV-2 variants. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical profile of **Secutrelvir**, intended for researchers and professionals in the field of drug development.

Discovery and Lead Optimization

The discovery of **Secutrelvir** stemmed from a lead optimization program building upon the first-generation 3CLpro inhibitor, ensitrelvir. The development process focused on enhancing antiviral potency and optimizing the pharmacokinetic profile. A key breakthrough in the discovery of S-892216 was the introduction of a nitrile warhead to a non-peptidic lead compound through structure-based drug design. This modification significantly increased the 3CLpro inhibition activity by 180-fold.^{[1][2][3][4][5]}

Subsequent optimization efforts involved modifications to the P1 and P2 moieties of the molecule to improve metabolic stability while maintaining high inhibitory activity. This structure-activity relationship (SAR) exploration led to the identification of compound 17, later named

Secutrelvir (S-892216), which exhibited a balanced profile of potent enzymatic inhibition, strong cellular antiviral activity, and a favorable pharmacokinetic profile.^[1]

Synthesis of Secutrelvir (S-892216)

A scalable, six-step manufacturing process for **Secutrelvir** has been developed with an overall yield of 41.3%.^{[2][6]} The synthesis centers on the novel construction of a multi-substituted barbiturate skeleton.

The key steps of the synthesis are as follows:

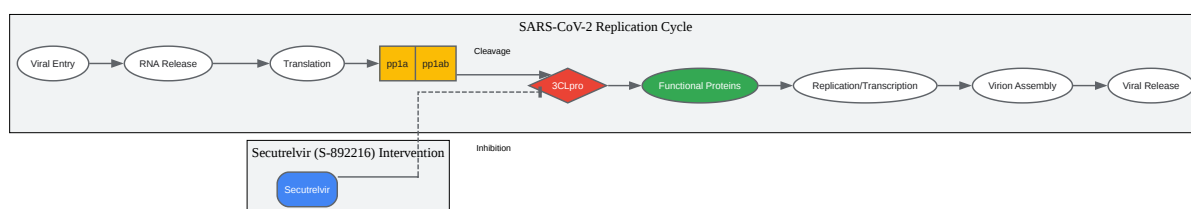
- **Condensation:** A condensation reaction between carboxylic acids and urea is carried out using propylphosphonic acid anhydride (T3P).
- **Cyclization:** The resulting intermediate undergoes cyclization in the presence of 1,1'-carbonyldiimidazole (CDI) and 1,8-diazabicyclo[5.4.0]-7-undecene (DBU) to form the core barbiturate structure.
- **Deoxychlorination:** The barbiturate core is then subjected to deoxychlorination.
- **Alkylation:** This is followed by the introduction of a nitrile group via alkylation with 2-bromoacetonitrile.
- **Amine Substitution:** The final step involves an S_NAr amine substitution with 6,6-difluoro-2-azaspiro[3.3]heptane to yield **Secutrelvir**.

A more detailed, optimized process for commercial production has also been described, focusing on improving the cyclization and deoxychlorination steps, resulting in an increased overall yield of 62%.

Mechanism of Action

Secutrelvir is a reversible covalent inhibitor of the SARS-CoV-2 3CL protease (also known as the main protease, Mpro).^{[1][3][4][5]} This viral enzyme is crucial for the post-translational processing of viral polyproteins into functional non-structural proteins, which are essential for viral replication and transcription.

By binding to the active site of the 3CLpro, **Secutrelvir** blocks the proteolytic activity of the enzyme, thereby interrupting the viral life cycle. The nitrile warhead of **Secutrelvir** forms a covalent bond with the catalytic cysteine residue in the active site of the 3CLpro.



[Click to download full resolution via product page](#)

Mechanism of action of **Secutrelvir**.

Data Presentation

Table 1: In Vitro Activity of **Secutrelvir** (S-892216)

Parameter	Value	Cell Line / Condition	Reference
3CLpro IC50	0.655 nM	Enzymatic Assay	[1]
Antiviral EC50	2.48 nM	VeroE6/TMPRSS2 cells	[1][3][4][5]
2.21 nM	A549-Dual hACE2-TMPRSS2 cells	[1][4][7]	
3.36 nM	VeroE6/TMPRSS2 cells with P-gp inhibitor	[1][4][7]	
Antiviral EC90	2.31 - 2.41 nM	Human Airway Epithelial Cells (hAECs)	[1][4][7]
Cytotoxicity CC50	> 100,000 nM	VeroE6/TMPRSS2 cells	[1][8]

Table 2: Antiviral Activity of Secutrelvir (S-892216) Against SARS-CoV-2 Variants

SARS-CoV-2 Variant	EC50 (nM) in VeroE6/TMPRSS2 cells	Reference
Wuhan	2.48	[1]
Alpha	3.13	[1]
Beta	2.27	[1]
Gamma	2.89	[1]
Delta	3.65	[1]
Omicron (BA.1)	5.56	[1]
Omicron (BA.2)	12.5	[1]
Omicron (BA.5)	10.3	[1]
Omicron (JN.1)	6.83	[1]

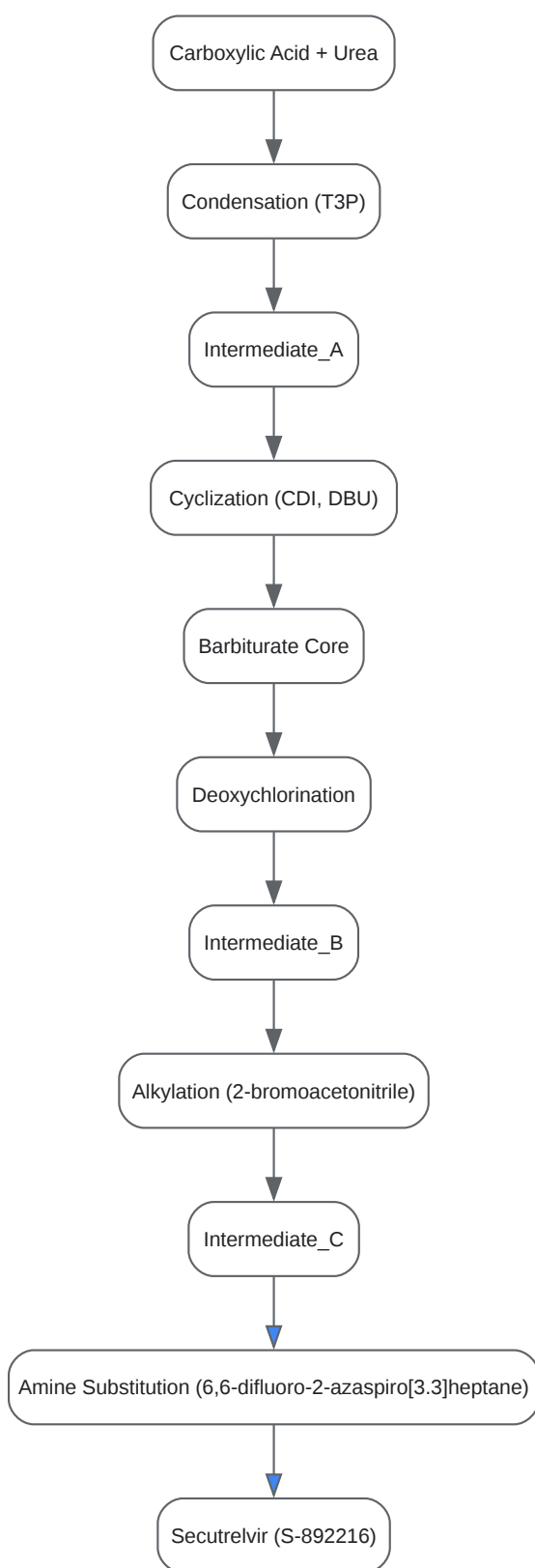
Table 3: Preclinical Pharmacokinetics of Secutrelvir (S-892216)

Species	Administration	Key Findings	Reference
Rat	Intravenous	Good metabolic stability	[1]
Oral	100% oral availability (F%)	[1][8]	
Subcutaneous (nanosuspension)	Prolonged plasma exposure, AUCinf of 316,000 ng·hr/mL (210 nm particles)	[9]	
Dog	Intravenous	Prolonged half-life (t1/2) of 24.9 h	[1][8]
Subcutaneous/Intramuscular (nanosuspension)	Prolonged plasma exposure	[9][10]	
Monkey	In vitro hepatocytes	Good metabolic stability	[1]
Human	In vitro hepatocytes	Good metabolic stability	[1]

Experimental Protocols

General Synthesis of Secutrelvir (S-892216)

The following is a representative, high-level protocol for the synthesis of **Secutrelvir**. For detailed, step-by-step procedures, please refer to the primary literature.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery of the Clinical Candidate S-892216: A Second-Generation of SARS-CoV-2 3CL Protease Inhibitor for Treating COVID-19 - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/pmc/)]
- 2. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of the Clinical Candidate S-892216: A Second-Generation of SARS-CoV-2 3CL Protease Inhibitor for Treating COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [biorxiv.org](https://www.biorxiv.org) [[biorxiv.org](https://www.biorxiv.org)]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Novel Approach to Pre-Exposure Prophylaxis (PrEP) of COVID-19: Development of S-892216 Long-Acting Injectable Suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Synthesis of Secutrelvir (S-892216): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15605434#discovery-and-synthesis-of-secutrelvir-s-892216>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com